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Introduction

Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor
degrader (SERD) that has demonstrated significant potential in the treatment of estrogen
receptor-positive (ER+) breast cancer.[1][2] As a pure antagonist of the estrogen receptor,
imlunestrant not only blocks the receptor's activity but also induces its degradation, offering a
dual mechanism to inhibit estrogen-driven cancer cell growth.[1][3] This technical guide
provides a detailed overview of the chemical structure, physicochemical and pharmacological
properties, mechanism of action, and key experimental data related to imlunestrant.

Chemical Structure and Properties

Imlunestrant is a complex heterocyclic molecule with the IUPAC name (5R)-5-[4-[2-[3-
(fluoromethyl)azetidin-1-ylJethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol.
Its chemical and physicochemical properties are summarized in the tables below.
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Identifier Value
(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-

IUPAC Name yllethoxy]phenyl]-8-(trifluoromethyl)-5H-
chromeno[4,3-c]quinolin-2-ol

Synonyms LY3484356

CAS Number 2408840-26-4

Molecular Formula C29H24F4N20s3

Molecular Weight 524.51 g/mol
C1C(CN1CCOC2=CC=C(C=C2)

SMILES [C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O

3)C=C(C=C8)C(F)(F)F)O)CF

Physicochemical Property Value
LogP 6
Absolute Bioavailability ~10.9%

Water Solubility

Data not readily available

pKa

Data not readily available

Pharmacological Properties

Imlunestrant is a potent and selective antagonist of the estrogen receptor alpha (ER0),

including both wild-type and mutant forms. Its primary mechanism of action involves binding to

ERaq, inducing a conformational change that leads to the degradation of the receptor via the

proteasome pathway. This degradation effectively abrogates ER-mediated signaling.
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Pharmacological Parameter

Value

Assay/Method

ERa (Wild-Type) Binding
Affinity (Ki)

0.64 nmol/L[4]

Competitive radioligand

binding assay[4]

ERa (Y537S Mutant) Binding
Affinity (Ki)

2.80 nmol/L[4]

Competitive radioligand

binding assay[4]

ERpB (Wild-Type) Binding
Affinity (Ki)

0.11 nmol/L[4]

Competitive radioligand

binding assay[4]

ERa Degradation IC50 (MCF-7

cells)

3.0 nM[1]

Western Blot/High-content
imaging[1][4]

ERa Degradation IC50 (Y537S

mutant cells)

9.6 nM[1]

Western Blot/High-content
imaging[1][4]

In Vitro Anti-proliferative Activity

Imlunestrant has demonstrated potent anti-proliferative activity in a panel of ER+ breast

cancer cell lines, while being inactive in ER- lines, highlighting its selectivity.

Cell Line ER Status Imlunestrant IC50 (nM)

MCF-7 ER+ <100[2]

T47D ER+ <100[2]

MDA-MB-231 ER- >1000[5][6]

SK-BR-3 ER- >1000[5][7]
Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution,

metabolism, and excretion of imlunestrant.
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Pharmacokinetic Parameter Value (at 400 mg oral dose)

Tmax (Time to Maximum Concentration) ~4 hours|[8]

~60 ng/mL (for 200 mg dose) to ~250 ng/mL (for

Cmax (Maximum Concentration)
1200 mg dose)[1]

t1/2 (Half-life) 25-30 hours[1][8]
Metabolism Primarily hepatic[9][10]
Excretion Predominantly in feces (~97.3%)[9]

Mechanism of Action and Signaling Pathways

Imlunestrant exerts its anti-cancer effects by disrupting the estrogen receptor signaling
pathway. In ER+ breast cancer, estradiol binds to ERa, leading to its dimerization, nuclear
translocation, and binding to estrogen response elements (EREs) on DNA, which in turn
promotes the transcription of genes involved in cell proliferation and survival. Imlunestrant
binds to ERa, preventing estradiol binding and inducing a conformational change that marks
the receptor for proteasomal degradation. This leads to a reduction in ERa levels and a
subsequent blockade of downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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